(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a benzothiazole core Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the formation of the benzothiazole core followed by functionalization. One common method involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde under acidic conditions to form the benzothiazole ring . Subsequent bromination and methoxylation steps are carried out to introduce the bromo and methoxy groups, respectively .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs continuous flow reactors to ensure efficient heat and mass transfer. This method allows for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The benzothiazole core is known to interact with various biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of benzothiazoles are being investigated for their therapeutic potential in treating diseases like cancer, Alzheimer’s, and bacterial infections .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A benzothiazole derivative used as an anticancer agent.
Dasatinib: Another benzothiazole-based drug used in cancer therapy.
Ixabepilone: A benzothiazole-containing compound used in chemotherapy.
Uniqueness
(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the bromo and methoxy groups enhances its reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAZJZSMPIFSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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